![molecular formula C12H12F3N3O2S B1454940 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide CAS No. 1394929-77-1](/img/structure/B1454940.png)
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves creating a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives (designated as compounds 1–5) and a benzothiazine derivative (compound 6). These derivatives are structurally related to riluzole , which is currently the only neuroprotective drug approved for treating amyotrophic lateral sclerosis (ALS) . The synthesis process likely includes modifications to the benzoxazole and benzothiazine moieties, resulting in the desired compound.
Mechanism of Action
Target of Action
It is structurally related to riluzole , a neuroprotective drug that interacts with several targets including voltage-dependent sodium channels, GABA and NMDA receptors .
Mode of Action
For instance, it might antagonize voltage-dependent Na+ channel currents .
Biochemical Pathways
Based on its structural similarity to riluzole, it might influence pathways related to glutamate release, gaba a -receptor function, and voltage-dependent sodium channels .
Result of Action
Based on its structural similarity to riluzole, it might have neuroprotective effects .
Advantages and Limitations for Lab Experiments
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide has several advantages for use in laboratory experiments. It is a low-cost and readily available compound, and its one-pot synthesis makes it easy to produce in large quantities. In addition, it has a wide range of applications, making it a versatile tool for research. However, this compound also has some limitations. For example, its exact mechanism of action is still not fully understood, and it has not been extensively studied in humans.
Future Directions
There are several potential future directions for research on 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential therapeutic applications. In addition, more research could be done to explore its safety and efficacy in humans. Other potential directions include further investigations into its effects on inflammation, pain, and oxidative stress, as well as its potential uses in drug discovery and the development of new diagnostic tools.
Scientific Research Applications
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide has a variety of applications in scientific research, including in the fields of drug discovery, biochemistry, and pharmacology. It has been used as a tool to study enzyme inhibition, as well as to develop new drugs and therapeutic agents. In addition, this compound has been used to study the structure and function of proteins, as well as to develop new diagnostic tools for diseases.
properties
IUPAC Name |
4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZBASBHZGJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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